molecular formula C10H8Cl2O2 B1523127 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 1094253-83-4

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Katalognummer: B1523127
CAS-Nummer: 1094253-83-4
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: JPQBKYMLYPSYKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzoxepin Derivatives in Heterocyclic Chemistry

The development of benzoxepin chemistry traces its origins to the broader understanding of heterocyclic compounds that emerged in the mid-20th century. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, have been recognized as essential components in biological systems, with over half of known compounds belonging to this category. The systematic study of oxygen-containing seven-membered rings began with the recognition that oxepines represent a unique class of medium ring ethers with distinct chemical properties compared to their smaller ring counterparts.

The first synthesis of 3-benzoxepin was accomplished by Karl Dimroth and coworkers in 1961, establishing the foundational methodology for constructing benzoxepin ring systems. This pioneering work demonstrated that annulated ring systems combining aromatic benzene rings with non-aromatic, unsaturated, oxygen-containing seven-membered heterocyclic oxepins could be synthesized through carefully designed synthetic strategies. The historical development of benzoxepin chemistry has been closely linked to advances in understanding cyclization reactions and ring-forming processes that enable the construction of these structurally complex molecules.

Research into benzoxepin derivatives gained momentum with the discovery of naturally occurring compounds containing these structural motifs. Natural benzoxepin frameworks have been identified in various fungal metabolites, with 1-benzoxepin and 2-benzoxepin skeletons appearing in different biological contexts. The identification of compounds such as perilloxin from Perilla frutescens, tenual and tenucarb from Asphodeline tenuior, has provided important insights into the biological significance of these ring systems and has motivated synthetic chemists to develop more efficient methods for their preparation.

The synthesis of substituted benzoxepins has evolved significantly since the initial discoveries, with modern synthetic approaches utilizing diverse methodologies including double Wittig reactions, photochemical transformations, and cyclization reactions involving organolithium intermediates. These synthetic advances have enabled the preparation of highly functionalized benzoxepin derivatives with precise control over substitution patterns and stereochemistry.

Structural Classification Within Oxygen-Containing Fused Ring Systems

The structural classification of this compound within the broader context of oxygen-containing fused ring systems reveals its position as a member of the benzoxepin subfamily. According to systematic chemical classification systems, this compound belongs to the category of heterocyclic building blocks specifically designed for synthetic applications. The benzoxepin core structure consists of a seven-membered oxepin ring fused to a benzene ring, creating a bicyclic system with defined structural parameters.

The classification system for heterocyclic compounds follows established hierarchical principles, with compounds containing single heterocycles classified within specific ranges based on ring size and heteroatom content. Within this framework, benzoxepins are positioned as oxygen-containing bicyclic molecules where the heterocyclic component contains seven ring members. The specific positioning of the oxygen atom within the seven-membered ring determines the isomeric identity, with three distinct isomers possible depending on the oxygen placement relative to the benzene fusion point.

Structural Parameter Specification
Molecular Formula C10H8Cl2O2
Molecular Weight 231.08 g/mol
Ring System Fused bicyclic (benzene + oxepin)
Heteroatom Oxygen (position 1)
Substitution Pattern 8,9-dichloro
Functional Group Ketone (position 5)
Saturation Level Tetrahydro (positions 2,3,4,5)

The structural features of this compound can be described using standard chemical nomenclature systems. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic structure: 8,9-dichloro-3,4-dihydro-2H-1-benzoxepin-5-one. This nomenclature indicates the presence of two chlorine substituents at positions 8 and 9 of the benzene ring, partial saturation of the oxepin ring (tetrahydro), and a ketone functional group at position 5.

The compound exhibits specific stereochemical and conformational characteristics that influence its chemical behavior. The seven-membered oxepin ring adopts non-planar conformations due to ring strain considerations, while the fused benzene ring maintains its aromatic planarity. The presence of the ketone functionality at position 5 introduces additional electronic effects that affect the overall electron distribution within the molecule and influence its reactivity patterns.

Significance of Halogen Substituents in Bioactive Benzoxepin Analogues

The incorporation of halogen substituents, particularly chlorine atoms at the 8 and 9 positions in this compound, represents a strategic approach to modulating the biological and chemical properties of benzoxepin derivatives. Halogenated heterocycles have gained significant attention in synthetic chemistry and pharmaceutical development due to their unique electronic and steric properties. Approximately 50% of pharmaceutically active molecules contain halogen substituents, highlighting the importance of halogenation in drug design and development.

The presence of chlorine atoms in benzoxepin derivatives influences several critical molecular properties. Halogen substituents can participate in halogen bonding interactions, which represent orthogonal molecular interactions to traditional hydrogen bonding. These interactions can enhance ligand affinity and selectivity in biological systems without disrupting other structurally important molecular interactions. The strategic placement of chlorine atoms at the 8 and 9 positions of the benzene ring in this compound creates specific electronic environments that can influence binding interactions with biological targets.

Research has demonstrated that halogenated heterocycles serve as valuable vehicles in synthetic organic chemistry, enabling the construction of complex molecular architectures through various synthetic transformations. The halogen atoms can function as leaving groups in nucleophilic substitution reactions, participate in cross-coupling reactions, or serve as directing groups for further functionalization. The electronic properties of chlorine substituents also influence the reactivity of adjacent functional groups, potentially affecting the behavior of the ketone group at position 5.

Halogen Property Impact on Molecular Behavior
Electronegativity Influences electron distribution and reactivity
Size Affects steric interactions and molecular recognition
Polarizability Enables halogen bonding interactions
Leaving Group Ability Facilitates synthetic transformations
Lipophilicity Modulates membrane permeability and bioavailability

The biological significance of halogen substituents extends beyond simple electronic effects to encompass specific molecular recognition events. Halogen bonds can contribute to the selectivity of enzyme-substrate interactions, with the geometric constraints imposed by halogen bonding potentially explaining observed selectivity patterns in biological systems. In the context of benzoxepin derivatives, the chlorine substituents may enhance binding affinity to specific protein targets while maintaining selectivity over related binding sites.

Studies of naturally occurring oxepines have revealed diverse biological activities including antimicrobial, anti-inflammatory, and cytotoxic properties. The introduction of halogen substituents into benzoxepin frameworks represents a rational approach to enhancing these biological activities through improved target engagement and selectivity. The specific substitution pattern observed in this compound suggests careful consideration of structure-activity relationships in the design of this molecule.

Eigenschaften

IUPAC Name

8,9-dichloro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQBKYMLYPSYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C2)Cl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS No. 1094253-83-4) is a compound belonging to the benzoxepin family. Its unique structure, characterized by the presence of two chlorine atoms and a tetrahydrobenzoxepin ring, suggests potential biological activities that merit exploration. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8Cl2O2
  • Molecular Weight : 231.08 g/mol
  • Structure : The compound features a benzoxepin core with dichlorination at positions 8 and 9.

Pharmacological Effects

Research indicates that compounds within the benzoxepin class exhibit various pharmacological activities. Notably:

  • CNS Activity : Some derivatives have shown significant effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders .
  • Hypotensive Effects : Related compounds have been documented to possess hypotensive properties, indicating that they may influence blood pressure regulation .

Study 1: CNS Activity in Mice

A study investigated the effects of similar benzoxepin derivatives on mice. The results indicated notable CNS activity, with observed alterations in behavior and physiological responses consistent with anxiolytic or sedative effects . Although this study did not focus exclusively on this compound, it provides a framework for understanding its potential effects.

Study 2: Hypotensive Activity

Another investigation into the hypotensive properties of benzoxepins highlighted that certain structural modifications could enhance activity. The findings suggested that the dichloro substitution pattern might influence efficacy in lowering blood pressure . This paves the way for further research into how this compound could be optimized for therapeutic use.

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-olsStructureCNS activity
1-(alkylamino)-1,3,4,5-tetrahydro-benzoxepinsStructureHypotensive
8-Chloro derivativesStructureAntidepressant-like effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one with analogous benzoxepinone derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 8-Cl, 9-Cl C₉H₆Cl₂O₂ 210.05 (calculated) Hypothesized enhanced stability/reactivity N/A (inferred)
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 7-CH₃, 9-Cl C₁₁H₁₁ClO₂ 210.65 Versatile scaffold for small-molecule synthesis
8-(3-Chlorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one 8-(3-Cl-C₆H₄) C₁₂H₁₂Cl₂N₄ 283.16 Structural complexity for ligand design
8-(5-Fluoropyridin-3-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one 8-(5-F-pyridinyl) C₁₄H₁₂FNO₂ 257.3 Potential CNS-targeting applications
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 8-CH₃ C₁₁H₁₂O₂ 176.22 Simpler scaffold for derivatization
8-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one 8-(4-F-C₆H₄) C₉H₁₀ClF₂NO 221.63 High-purity forms for optoelectronics

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity: Chlorine atoms at positions 8 and 9 (target compound) likely increase electrophilicity at the ketone position, facilitating nucleophilic additions. Aryl substitutions (e.g., 3-chlorophenyl in or fluoropyridinyl in ) introduce steric bulk and π-π stacking capabilities, which are critical for receptor-ligand interactions in medicinal chemistry.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (210.05 g/mol) compared to aryl-substituted derivatives (e.g., 283.16 g/mol in ) suggests better aqueous solubility, though this may vary with crystallinity.
  • Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and bioavailability, a common strategy in CNS drug design.

Applications :

  • Versatile Scaffolds : Compounds like 9-Chloro-7-methyl-benzoxepin-5-one () are marketed as multipurpose intermediates for combinatorial libraries.
  • Specialized Roles : 8-(5-Fluoropyridin-3-yl)-benzoxepin-5-one () may target kinases or GPCRs due to its heteroaromatic moiety.

Research Findings and Limitations

  • Pharmacological Data Gap: While 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-one (WAY-161503, ) shows potent 5-HT2C receptor activity and intraocular pressure-lowering effects, this compound belongs to a distinct pyrazinoquinoxaline class, highlighting the need for caution when extrapolating data across structural classes.
  • Synthetic Accessibility: and indicate that smaller benzoxepinones (e.g., 7-methyl or bromo derivatives) are commercially available at lower costs (e.g., $134–$350 for 50–500 mg), whereas dichloro derivatives may require custom synthesis, increasing R&D expenses.

Vorbereitungsmethoden

Starting Materials and Reagents

  • Precursors: Substituted phenols or benzoxepin-3,5-dione derivatives
  • Chlorinating agents: Chlorine gas or reagents such as sulfuryl chloride for selective chlorination
  • Bases: Sodium hydride, lithium salts for deprotonation and ring closure
  • Solvents: Toluene, tetrahydrofuran, diethyl ether, dichloromethane
  • Other reagents: Oxalyl chloride, acetic acid, hydrochloric acid for functional group transformations

Representative Synthetic Procedure

  • Formation of 2,3,4,5-tetrahydro-1-benzoxepine ring:
    The initial step involves the cyclization of a phenolic precursor with an appropriate side chain under basic conditions (e.g., sodium hydride in tetrahydrofuran) to form the benzoxepin ring system.

  • Selective chlorination at positions 8 and 9:
    The benzoxepin intermediate is subjected to chlorination using chlorine gas or sulfuryl chloride in an inert solvent such as dichloromethane or toluene. Reaction conditions (temperature, time) are controlled to achieve dichlorination specifically at the 8 and 9 positions on the aromatic ring.

  • Introduction of the ketone functionality at position 5:
    Oxidation or acylation reactions are employed to convert the corresponding hydroxy or methylene group at position 5 into a ketone, resulting in the 5-one derivative. Oxalyl chloride or other acyl chlorides may be used in the presence of a base to facilitate this transformation.

  • Purification:
    The final product is purified by recrystallization or chromatographic techniques to obtain pure this compound.

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Conditions Solvent Temperature Notes
1 Cyclization Sodium hydride, phenolic precursor Tetrahydrofuran 0–25 °C Inert atmosphere preferred
2 Selective chlorination Chlorine gas or sulfuryl chloride Dichloromethane / Toluene 0–30 °C Controlled addition rate
3 Ketone formation Oxalyl chloride or acyl chloride + base Dichloromethane 0–25 °C Reaction monitored by TLC
4 Purification Recrystallization or chromatography Appropriate solvent Ambient Ensures high purity

Research Findings and Analysis

  • Selectivity and Yield:
    The chlorination step requires precise control to avoid over-chlorination or chlorination at undesired positions. Use of mild chlorinating agents and low temperatures improves selectivity and yield.

  • Ring Formation Efficiency:
    Base-mediated cyclization is efficient under anhydrous conditions with lithium or sodium hydride, providing good yields of the tetrahydrobenzoxepin ring.

  • Functional Group Transformations:
    The oxidation or acylation to introduce the ketone at position 5 is a critical step that influences the overall yield and purity. Mild conditions prevent decomposition or side reactions.

  • Solvent Effects: Choice of solvent affects reaction rate and selectivity, with non-polar solvents like toluene favoring chlorination and polar aprotic solvents like tetrahydrofuran facilitating cyclization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of chlorinated precursors under acidic conditions. For example, May and Zinke (2006) describe a method using (R)-8,9-dichloro-tetrahydrobenzazepine derivatives as intermediates . Optimization involves controlling reaction temperature (60–80°C) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve yields by stabilizing reactive intermediates. Purity is enhanced via recrystallization in ethanol/water mixtures (3:1 v/v).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify chlorine substitution patterns and the benzoxepin ring structure (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl at ~200 ppm in 13^13C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈Cl₂O₂) with an error margin <2 ppm.
  • HPLC with UV detection : Purity assessment using a C18 column (90% acetonitrile/water mobile phase) to detect impurities <0.5% .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays targeting:

  • Adrenergic receptors : Competitive binding assays using 3^3H-rauwolscine for α₂A receptor affinity (IC₅₀ values <10 μM suggest therapeutic potential) .
  • Enzyme inhibition : Test inhibition of phenylethanolamine N-methyltransferase (PNMT) via spectrophotometric assays measuring S-adenosylhomocysteine formation .
  • Cellular toxicity : MTT assays in HEK293 or SH-SY5Y cell lines to establish safe working concentrations (typically <50 μM).

Advanced Research Questions

Q. How can conflicting data on the compound’s α₂A adrenergic receptor binding affinity be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane preparation vs. whole-cell assays). Standardize protocols:

  • Use radioligands with higher specificity (e.g., 3^3H-clonidine).
  • Validate results via functional assays (e.g., cAMP inhibition in transfected CHO cells).
  • Apply computational docking (AutoDock Vina) to model interactions with receptor subtypes, identifying key residues (e.g., Asp113 in α₂A) that influence binding .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile for CNS targeting?

  • Methodological Answer : Address poor blood-brain barrier (BBB) penetration by:

  • Lipophilicity optimization : Introduce fluorine substituents (logP <3.5) to balance permeability and solubility .
  • Prodrug design : Synthesize ester prodrugs (e.g., acetylated hydroxyl groups) to enhance bioavailability, as seen in related benzazepine derivatives .
  • In vivo PK studies : Monitor plasma half-life in rodent models using LC-MS/MS, adjusting dosing regimens to maintain therapeutic CNS concentrations.

Q. How can researchers design analogs to mitigate off-target effects on PNMT while retaining adrenergic activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the dichloro-substituted benzene ring (e.g., replace Cl with CF₃) to reduce PNMT affinity while preserving α₂A binding.
  • Selective methylation : Introduce methyl groups at the 2-position of the benzoxepin ring to sterically hinder PNMT interaction .
  • Parallel synthesis : Generate a library of 50–100 analogs via combinatorial chemistry and screen using high-throughput PNMT and α₂A assays.

Q. What experimental approaches validate the compound’s proposed mechanism in glaucoma treatment?

  • Methodological Answer :

  • Ex vivo models : Measure intraocular pressure (IOP) reduction in perfused bovine trabecular meshwork .
  • Gene expression profiling : RNA-seq of treated cells to identify downstream targets (e.g., matrix metalloproteinases involved in aqueous humor outflow).
  • Comparative studies : Benchmark against prostaglandin analogs (e.g., latanoprost) in rabbit models to assess efficacy and side-effect profiles.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthesis yields (e.g., 69% vs. 11% by-product formation)?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FTIR to detect intermediate formation and optimize reaction quenching times.
  • By-product identification : Isolate impurities via preparative TLC and characterize via 1^1H NMR (e.g., dimerization products from excess TiCl₄ in synthesis) .
  • Scale-up adjustments : Implement flow chemistry to maintain consistent temperature and mixing, reducing side reactions at larger scales.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.